molecular formula C8H4BrClN2 B11871595 8-Bromo-4-chloro-1,6-naphthyridine

8-Bromo-4-chloro-1,6-naphthyridine

Cat. No.: B11871595
M. Wt: 243.49 g/mol
InChI Key: VATXVMACOPHIMW-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-1,6-naphthyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form arylated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions with arylboronic acids are common.

Major Products Formed

    Substituted Naphthyridines: Products with various functional groups replacing the bromine or chlorine atoms.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states.

    Arylated Naphthyridines: Products formed from coupling reactions with aryl groups.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-1,6-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use. For example, in anticancer research, it may interfere with DNA replication or repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-4-chloro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

8-bromo-4-chloro-1,6-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-4-11-3-5-7(10)1-2-12-8(5)6/h1-4H

InChI Key

VATXVMACOPHIMW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CN=CC2=C1Cl)Br

Origin of Product

United States

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